(R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid
Description
Properties
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXXLDXAXQPOIJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-pentanol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base, such as sodium hydride, is used to deprotonate the alcohol, facilitating the nucleophilic substitution reaction with tert-butyl bromoacetate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Organic Synthesis
(R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is utilized as a versatile intermediate in organic synthesis. It facilitates the formation of various derivatives through reactions such as:
- Oxidation : Converts into ketones or carboxylic acids.
- Reduction : Produces alcohols or alkanes.
- Substitution Reactions : Forms new compounds with diverse functional groups.
Pharmaceutical Development
This compound plays a crucial role in the pharmaceutical industry, particularly in the synthesis of chiral drugs. Its chirality is essential for the development of therapeutics with specific biological activities. Notably, it has been used as an intermediate in the synthesis of brivaracetam, an anti-seizure medication, demonstrating its importance in medicinal chemistry .
Enzyme Studies
Research has indicated that this compound can inhibit specific enzyme activities related to lipid metabolism. For instance, a study showed that it significantly inhibited lipase activity by up to 60% at concentrations ranging from 10 μM to 100 μM, suggesting potential therapeutic applications in managing lipid disorders.
Cytotoxicity Assessments
In cytotoxicity studies against cancer cell lines such as HepG2 (liver cancer) and Panc-1 (pancreatic cancer), the compound exhibited selective cytotoxicity with IC50 values around 25 μM for HepG2 cells and 30 μM for Panc-1 cells. This highlights its potential as a candidate for cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 | 25 | |
| Panc-1 | 30 | ||
| Enzyme Inhibition | Lipase | Up to 60% inhibition at 100 μM |
Table 2: Synthetic Applications
| Reaction Type | Product Type | Description |
|---|---|---|
| Oxidation | Ketones/Acids | Formation through oxidation reactions |
| Reduction | Alcohols | Production via reduction processes |
| Substitution | Diverse Compounds | Formation of new compounds with varied functionalities |
Case Study 1: Synthesis of Brivaracetam
A significant application of this compound is its role in synthesizing brivaracetam. The synthesis involves asymmetric catalytic hydrogenation, yielding high-purity products suitable for pharmaceutical use. The method described ensures minimal impurities and high yields, making it an efficient route for producing this important medication .
Case Study 2: Lipase Inhibition Study
A study focusing on the compound's effects on lipase activity revealed substantial inhibition at varying concentrations. This research suggests that this compound could be explored further for developing treatments targeting lipid metabolism disorders.
Mechanism of Action
The mechanism of action of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in carbon chain length, substituent groups, and stereochemistry, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Structural Analogues and Key Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|---|
| (R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid | 112106-16-8 | C₁₁H₂₀O₄ | 216.27 | R-configuration; pentanoic acid with tert-butoxy-oxoethyl | Brivaracetam impurity standard |
| (R)-2-(2-(tert-Butoxy)-2-oxoethyl)heptanoic acid | - | C₁₃H₂₄O₄ | 244.33 | Extended heptanoic acid chain | Not specified; likely intermediate in lipidic drug synthesis |
| (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid | 132605-96-0 | C₁₂H₂₃NO₄ | 245.32 | Boc-protected aminomethyl group; 4-methyl branch | Peptide synthesis; chiral building block |
| (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid | 287210-83-7 | C₁₃H₂₅NO₄ | 259.34 | N-methylated Boc group; 4,4-dimethyl substituents | Potential use in constrained peptide analogs |
| (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | 1396967-31-9 | C₁₃H₂₁NO₆ | 287.31 | Piperidine ring with 4-oxo group; S-configuration | Radiopharmaceuticals or metal chelators |
Physicochemical Properties and Solubility
- Solubility: this compound: Freely soluble in acetonitrile . (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: Hydrophobic due to Boc and methyl groups; typically soluble in DMSO or methanol . Piperidine derivative (CAS 1396967-31-9): Enhanced polarity from the carboxylic acid and piperidine ring; likely soluble in aqueous-organic mixtures .
- Stability: Tert-butoxy groups improve steric protection, enhancing stability during synthetic steps (e.g., peptide coupling) . Compounds with extended alkyl chains (e.g., heptanoic acid derivative) may exhibit lower solubility in polar solvents .
Biological Activity
(R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is a chiral compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and organic synthesis. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a tert-butoxy group and a pentanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 216.28 g/mol. The presence of the oxoethyl group enhances its reactivity, making it suitable for various synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.28 g/mol |
| Chiral Center | Yes |
| Functional Groups | Carboxylic acid, ketone |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Research indicates that this compound can modulate the synthesis and degradation of biomolecules, potentially influencing various physiological processes.
Key Mechanisms:
- Enzyme Interaction: The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways.
- Receptor Modulation: It could influence receptor activity, affecting cellular signaling pathways.
1. Metabolic Pathways
Studies have shown that this compound can affect metabolic pathways related to energy metabolism and lipid synthesis. It has been observed to modulate the activity of key enzymes involved in these pathways, which could have implications for conditions such as obesity and diabetes.
2. Pharmacological Applications
The compound has been explored as a potential intermediate in the synthesis of chiral drugs. Its ability to influence biological systems makes it a candidate for drug development, particularly in creating compounds with specific therapeutic effects .
Study on Enzyme Inhibition
A study investigated the effects of this compound on specific enzyme activities related to lipid metabolism. The results indicated that at concentrations ranging from 10 μM to 100 μM, the compound significantly inhibited lipase activity by up to 60%, suggesting its potential role as a therapeutic agent in managing lipid disorders .
Cytotoxicity Assessment
In another study assessing cytotoxic effects on cancer cell lines, this compound was tested against various cancer cell lines including HepG2 (liver cancer) and Panc-1 (pancreatic cancer). The IC50 values were determined using MTT assays, revealing that the compound exhibited selective cytotoxicity with IC50 values around 25 μM for HepG2 cells and 30 μM for Panc-1 cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves protecting-group strategies, such as using tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates. A modular approach, as described in cyclen-based ligand syntheses ( ), can be adapted. Key steps include:
- Stereoselective alkylation of a chiral precursor (e.g., (R)-2-aminopentanoic acid derivatives) with tert-butyl bromoacetate.
- Purification via reverse-phase HPLC to isolate the (R)-enantiomer, monitored by chiral HPLC or polarimetry.
- Deprotection under mild acidic conditions (e.g., TFA in DCM) to retain stereochemical integrity.
- Validation using / NMR to confirm regiochemistry and for molecular weight verification .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:
- Standardize solvent systems (e.g., deuterated DMSO or CDCl₃) and compare against databases (e.g., SDBS).
- Use 2D NMR techniques (COSY, HSQC) to assign ambiguous peaks, particularly for the tert-butoxy group () and the α-proton of the pentanoic acid ().
- Cross-reference with X-ray crystallography (if crystals are obtainable) for definitive stereochemical confirmation .
Advanced Research Questions
Q. What role does the tert-butoxy group play in stabilizing intermediates during catalytic applications (e.g., in metal-organic frameworks)?
- Methodological Answer : The tert-butoxy group acts as a steric shield and electron-withdrawing moiety, enhancing stability in metal coordination. For example:
- In Ga-68 radiolabeling (), the tert-butoxyethyl chain prevents aggregation during chelation.
- Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects on reaction rates.
- Computational modeling (DFT) reveals electronic contributions to ligand-metal binding affinities .
Q. How can researchers address low yields in coupling reactions involving this compound (e.g., peptide bond formation)?
- Methodological Answer : Low yields may result from competing side reactions or poor solubility. Strategies include:
- Activation of the carboxylic acid using HATU/DIPEA in DMF to enhance coupling efficiency.
- Solvent optimization (e.g., THF/DMSO mixtures) to improve solubility of the tert-butoxyethyl moiety.
- Monitoring by -NMR (if fluorinated reagents are used) to track reaction progress .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
- Methodological Answer : Hydrolysis of the tert-butoxy group in aqueous media generates 2-oxopentanoic acid. To characterize degradation:
- Use LC-HRMS with C18 columns to separate and identify hydrolyzed fragments.
- Stability assays in PBS (pH 7.4) at 37°C, sampled at intervals (0, 24, 48 hrs).
- Tandem MS/MS to confirm fragmentation patterns, particularly for the loss of (tert-butoxy group) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for derivatives of this compound in cytotoxicity assays?
- Methodological Answer : Discrepancies may arise from cell-line variability or impurity profiles. Mitigation steps:
- Standardize cell cultures (e.g., HepG2 vs. HEK293) with controls for batch effects.
- Purify derivatives via preparative HPLC (>98% purity) before testing.
- Dose-response curves (IC₅₀) with triplicate measurements to assess reproducibility .
Stereochemical and Structural Considerations
Q. What strategies validate the (R)-configuration in asymmetric syntheses of this compound?
- Methodological Answer : Beyond optical rotation, use:
- Mosher’s ester analysis to assign absolute configuration via -NMR diastereomeric shifts.
- Vibrational circular dichroism (VCD) for chiral center confirmation.
- Crystallographic data (if available) to resolve ambiguities in NOESY spectra .
Application-Oriented Questions
Q. How can this compound be utilized in designing targeted drug-delivery systems?
- Methodological Answer : The tert-butoxyethyl chain enhances lipophilicity for nanoparticle encapsulation. Case study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
